In Vivo Toxicity and Safety Profile of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide: A Technical Whitepaper
In Vivo Toxicity and Safety Profile of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide: A Technical Whitepaper
Executive Summary
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide (CAS: 1020053-95-5) is a highly specialized chemical intermediate and pharmacophore frequently utilized in the synthesis of targeted therapeutics, including benzamide-class histone deacetylase (HDAC) inhibitors and kinase inhibitors[1]. While often integrated into larger molecular scaffolds, understanding the standalone in vivo toxicity and safety profile of this compound is paramount for drug development professionals. This is critical for assessing the safety of potential degradation products, metabolic cleavage fragments, and systemic impurities. This whitepaper synthesizes the structural toxicokinetics, metabolic liabilities, and rigorous in vivo safety screening protocols required to evaluate this compound.
Structural Toxicokinetics & Metabolic Liabilities
As a Senior Application Scientist, I approach toxicity not as a random event, but as a deterministic outcome of molecular structure. The toxicity profile of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide is governed by three distinct structural motifs:
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The Aniline Moiety (5-Amino-2-fluorophenyl): Free anilines are notorious for their hematotoxic potential. In vivo, the primary amine is susceptible to CYP450-mediated N-hydroxylation (primarily via CYP1A2 and CYP2E1), forming reactive N-hydroxylamine metabolites. These metabolites oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to methemoglobinemia. The ortho-fluoro substitution partially sterically hinders aromatic oxidation and enhances metabolic stability[2], but it can inadvertently shunt metabolic flux toward the amine, exacerbating hematotoxicity.
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The Methoxyethoxy Side Chain: The 2-methoxyethoxy group is highly susceptible to CYP-mediated O-dealkylation. This cleavage yields methoxyethanol, which is rapidly oxidized in vivo by alcohol dehydrogenase (ADH) to methoxyacetic acid (MAA) . MAA is a well-documented, potent testicular toxicant and teratogen[3][4]. MAA exerts its toxicity by inhibiting the respiratory function of testicular mitochondria (specifically inhibiting the ascorbate/TMPD oxidation rate)[5], leading to apoptosis in primary spermatocytes.
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The Benzamide Linkage: The central amide bond is a target for hepatic amidases. Hydrolysis of this bond liberates the free 5-amino-2-fluoroaniline and 2-(2-methoxyethoxy)benzoic acid, effectively unleashing the toxicophores described above into systemic circulation.
In Vivo Toxicity Profiling: Expected Phenotypes
Based on the metabolic liabilities, the in vivo safety profile of this compound is characterized by:
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Haematotoxicity: Dose-dependent methemoglobinemia and potential hemolytic anemia driven by the aniline fragment.
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Reproductive Toxicity: MAA-induced testicular atrophy, characterized by the depletion of pachytene spermatocytes and round spermatids[4][6].
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Developmental Toxicity: Teratogenic effects, including skeletal variations and delayed ossification, driven by the MAA metabolite crossing the placental barrier[3].
Experimental Protocols: Safety Screening Workflows
To establish a self-validating safety profile, the following in vivo protocols must be executed.
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) and Methemoglobinemia Assay
Rationale: To determine acute systemic toxicity and quantify aniline-driven hematotoxicity.
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Subject Preparation: Randomize adult male Sprague-Dawley rats (n=10/group). Acclimate for 7 days.
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Dosing: Administer the compound via oral gavage (vehicle: 0.5% methylcellulose/0.1% Tween 80) at doses of 0, 50, 150, and 300 mg/kg/day for 14 days.
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Blood Collection: On days 1, 7, and 14, draw 0.5 mL of blood via the lateral tail vein into EDTA tubes at 1, 2, 4, and 8 hours post-dose.
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Co-oximetry: Immediately analyze the blood using a multiple-wavelength co-oximeter to quantify the percentage of methemoglobin (MetHb) relative to total hemoglobin. A MetHb level >5% indicates significant aniline toxicity.
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Toxicokinetics (TK): Centrifuge remaining blood to isolate plasma. Quantify parent compound, free aniline, and MAA using LC-MS/MS.
Protocol 2: Flow Cytometric Evaluation of Testicular Toxicity
Rationale: To quantify MAA-mediated germ cell apoptosis[6].
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Tissue Harvesting: Euthanize animals on day 15. Excise and weigh the testes.
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Cell Suspension: Decapsulate the testes and digest the seminiferous tubules in a solution of collagenase (1 mg/mL) and DNase I at 37°C for 15 minutes to obtain a monocellular suspension.
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Fluorescent Staining: Fix cells in 70% cold ethanol. Stain with Propidium Iodide (PI) for DNA content and Nonyl Acridine Orange (NAO) to assess mitochondrial mass.
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Flow Cytometry (FCM): Analyze 10,000 events per sample. Quantify the relative percentages of tetraploid (primary spermatocytes), diploid (spermatogonia/somatic cells), and haploid (spermatids) cells. A significant reduction in the tetraploid/haploid ratio confirms MAA-induced cytotoxicity[6].
Quantitative Data Presentation
The following table summarizes the anticipated toxicological parameters based on the structural alerts of the compound's moieties.
| Toxicological Endpoint | Primary Driver (Moiety/Metabolite) | Expected Phenotype | Estimated NOAEL (mg/kg/day) | Key Biomarker |
| Haematotoxicity | 5-Amino-2-fluoroaniline | Methemoglobinemia | 10 - 25 | % MetHb in whole blood |
| Testicular Toxicity | Methoxyacetic Acid (MAA) | Germ cell apoptosis | 30 - 50 | Tetraploid/Haploid cell ratio |
| Hepatotoxicity | Reactive ROS (CYP-mediated) | Transient transaminitis | > 150 | ALT / AST levels |
| Teratogenicity | Methoxyacetic Acid (MAA) | Skeletal malformations | < 30 (Pregnancy Risk) | Fetal ossification rates |
Mechanistic Pathways & Workflows
Figure 1: In vivo metabolic degradation pathway highlighting amidase hydrolysis and CYP-mediated toxification.
Figure 2: Self-validating in vivo safety screening workflow for benzamide derivatives.
References
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Publisso - Assessment Values in Biological Material – Methoxyacetic acid. URL:[Link][3]
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Taylor & Francis - Evaluation of 2‐methoxyacetic acid toxicity on mouse germ cells by flow cytometry. URL:[Link][6]
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CDC Stacks - Metabolism of Bis(2-methoxyethyl) Ether in the Adult Male Rat: Evaluation of the Principal Metabolite as a Testicular Toxicant. URL:[Link][4]
Sources
- 1. 1020053-95-5 | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide | Tetrahedron [thsci.com]
- 2. N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | 1020055-37-1 | Benchchem [benchchem.com]
- 3. series.publisso.de [series.publisso.de]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
